1-T-Butyl-6,7-difluoro-2-methylbenzodiazole 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole
Brand Name: Vulcanchem
CAS No.: 1393441-70-7
VCID: VC2864113
InChI: InChI=1S/C12H14F2N2/c1-7-15-9-6-5-8(13)10(14)11(9)16(7)12(2,3)4/h5-6H,1-4H3
SMILES: CC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F
Molecular Formula: C12H14F2N2
Molecular Weight: 224.25 g/mol

1-T-Butyl-6,7-difluoro-2-methylbenzodiazole

CAS No.: 1393441-70-7

Cat. No.: VC2864113

Molecular Formula: C12H14F2N2

Molecular Weight: 224.25 g/mol

* For research use only. Not for human or veterinary use.

1-T-Butyl-6,7-difluoro-2-methylbenzodiazole - 1393441-70-7

Specification

CAS No. 1393441-70-7
Molecular Formula C12H14F2N2
Molecular Weight 224.25 g/mol
IUPAC Name 1-tert-butyl-6,7-difluoro-2-methylbenzimidazole
Standard InChI InChI=1S/C12H14F2N2/c1-7-15-9-6-5-8(13)10(14)11(9)16(7)12(2,3)4/h5-6H,1-4H3
Standard InChI Key ORIFKPFBPSQSPR-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F
Canonical SMILES CC1=NC2=C(N1C(C)(C)C)C(=C(C=C2)F)F

Introduction

Chemical Structure and Identity

1-T-Butyl-6,7-difluoro-2-methylbenzodiazole (CAS Registry Number: 1393441-70-7) is characterized by a molecular formula of C12H16F2N2 . The compound features a benzodiazole core scaffold with specific substituents: a tert-butyl group at position 1, a methyl group at position 2, and two fluorine atoms at positions 6 and 7 of the benzene ring portion of the bicyclic system. The molecular weight is approximately 240.27 g/mol (calculated based on the molecular formula).

This specific combination of substituents distinguishes 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole from other related compounds such as 1-Butyl-6,7-difluoro-2-methylbenzimiodazole (CAS: 1375069-00-3), which features an n-butyl rather than a tert-butyl group at position 1 .

Synthesis and Preparation

Compound NameCAS NumberMolecular FormulaPosition 1 SubstituentFluorination Pattern
1-T-Butyl-6,7-difluoro-2-methylbenzodiazole1393441-70-7C12H16F2N2tert-butyl6,7-difluoro
1-Butyl-6,7-difluoro-2-methylbenzimiodazole1375069-00-3C12H14F2N2n-butyl6,7-difluoro
1-Cyclopropyl-2-Methyl-1,3-benzodiazole-5-carbonitrile1119505-56-4C12H11N3cyclopropylNone (cyano at position 5)
PropertyEstimated Value/CharacteristicBasis for Estimation
Water SolubilityModerate (200-350 μM range)Based on effects of tert-butyl groups in similar compounds
Lipophilicity (log D)Approximately 2.0-2.5Based on effect of tert-butyl groups increasing log D in similar compounds
Metabolic StabilityModerate to highPresence of fluorine atoms typically enhances metabolic stability
Physical StateCrystalline solid at room temperatureTypical state for similar benzodiazole derivatives
Research FieldPotential ApplicationRelevant Structural Feature
Medicinal ChemistryCNS drug developmentBenzodiazole core
Pharmaceutical ResearchMetabolically stable drug candidatesFluorine substituents
Material ScienceFunctional materials with specific electronic propertiesFluorinated aromatic system
Agrochemical ResearchDevelopment of crop protection agentsBalanced lipophilicity from tert-butyl group
Chemical BiologyProbes for biological systemsSpecific substitution pattern

Structure-Activity Relationships

The specific structural features of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole likely confer unique properties that distinguish it from related compounds. Comparing its structure with similar compounds provides insights into potential structure-activity relationships.

The tert-butyl group at position 1 introduces significant steric bulk and lipophilicity. This differs from related compounds such as 1-Butyl-6,7-difluoro-2-methylbenzimiodazole, which contains a linear n-butyl chain instead . The branched structure of the tert-butyl group likely results in different three-dimensional orientation and potentially different binding characteristics in biological systems.

The difluorination pattern at positions 6 and 7 creates a specific electronic profile in the benzene portion of the bicyclic system. This pattern differs from compounds with alternative substitution patterns, such as 5-bromo-6-fluoro derivatives mentioned in the search results . The electronic effects of fluorine substitution include increased bond strength, altered bond angles, and modified reactivity patterns, all of which can significantly impact the compound's behavior in chemical and biological contexts.

The methyl group at position 2 further modifies the electronic distribution in the diazole ring. This substituent is common among many of the related compounds in the search results, suggesting its importance for the desired properties of these molecules .

Table 4: Effect of Structural Elements on Properties of 1-T-Butyl-6,7-difluoro-2-methylbenzodiazole

Structural ElementExpected Effect on PropertiesEvidence from Related Compounds
tert-Butyl at Position 1Increases lipophilicity, potentially decreases water solubilityResearch shows tert-butyl groups typically increase log D by 0.4-0.5 units
Difluoro Pattern at Positions 6,7Enhances metabolic stability, modifies electronic propertiesFluorination typically blocks metabolic attack at substituted positions
Methyl at Position 2Modifies electronic distribution in diazole ringCommon feature in multiple related benzodiazole derivatives

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